

Application Notes and Protocols for Studying V-ATPase Function

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Compound of Interest		
Compound Name:	TS 155-2	
Cat. No.:	B1139682	Get Quote

Topic: **TS 155-2** for studying V-ATPase function

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for a compound designated "**TS 155-2**" as a V-ATPase inhibitor did not yield any specific results. It is possible that this is an internal, unpublished, or alternative designation for a compound. The following application notes and protocols are based on the general principles of studying V-ATPase function using well-characterized small molecule inhibitors. For the purpose of providing a detailed and actionable guide, we will use the widely studied and commercially available V-ATPase inhibitor, Bafilomycin A1, as a representative example. Researchers should adapt these protocols based on the specific characteristics of their inhibitor of interest.

Introduction to V-ATPase and its Inhibition

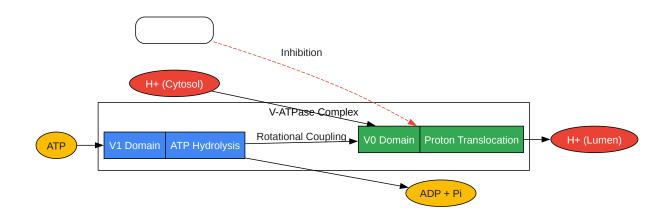
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles.[1][2][3][4][5] This acidification is crucial for a multitude of cellular processes such as protein degradation, receptor-mediated endocytosis, membrane trafficking, and neurotransmitter uptake.[1][2][6][7] In specialized cells like osteoclasts and certain cancer cells, V-ATPases are also found on the plasma membrane, where they contribute to processes like bone resorption and tumor invasion.[8]



Given their critical roles in both normal physiology and disease, V-ATPases are significant targets for therapeutic intervention, particularly in cancer and bone disorders.[8] Small molecule inhibitors are invaluable tools for dissecting the physiological functions of V-ATPases and for validating them as drug targets.

Mechanism of V-ATPase Inhibition

V-ATPases are large, multisubunit complexes composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that translocates protons.[1][8][9] Many potent inhibitors, such as the macrolide antibiotics Bafilomycin A1 and Concanamycin A, target the V0 proton channel, thereby blocking proton transport.[4][10]



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Caption: Mechanism of V-ATPase Inhibition by Bafilomycin A1.

Quantitative Data on V-ATPase Inhibitors

The potency of V-ATPase inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes representative IC50 values for well-known V-ATPase inhibitors.



Inhibitor	Assay Type	Cell Line <i>l</i> System	IC50 Value	Reference
Bafilomycin A1	Proton Pumping	Single-molecule assay	0.2 nM	[11]
Concanamycin A	Proton Pumping	Single-molecule assay	0.6 nM	[11]
Diphyllin	Proton Pumping	Single-molecule assay	41 nM	[11]

Experimental Protocols Protocol 1: In Vitro V-ATPase Activity Assay

This protocol measures the ATP hydrolysis activity of V-ATPase in isolated membrane fractions. The assay quantifies the release of inorganic phosphate (Pi) from ATP.

Materials:

- Cell line of interest (e.g., U3013 glioblastoma cells)[12]
- Fractionation buffer (e.g., containing sucrose, buffer, and protease inhibitors)
- ATP and MgCl2
- Phosphate detection reagent (e.g., ADP-Glo Max Assay)[12]
- V-ATPase inhibitor (e.g., Bafilomycin A1)

Procedure:

- Membrane Fraction Isolation:
 - Harvest cells and resuspend in ice-cold fractionation buffer.
 - Lyse cells by mechanical disruption (e.g., passing through a 23G needle).[12]

Methodological & Application





- Centrifuge at low speed (e.g., 2,000 x g for 10 min) to pellet nuclei and cell debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g for 30 min) to pellet membranes containing endosomes and lysosomes.[12]
- Resuspend the membrane pellet in fractionation buffer.

ATPase Reaction:

- Pre-incubate the membrane fraction with various concentrations of the V-ATPase inhibitor (or vehicle control) for a specified time.
- Initiate the reaction by adding ATP (e.g., 2 mM) and MgCl2 (e.g., 2 mM).[12]
- Incubate at 37°C for 30 minutes.
- Stop the reaction according to the phosphate detection kit instructions (e.g., by adding a reagent that halts enzymatic activity).

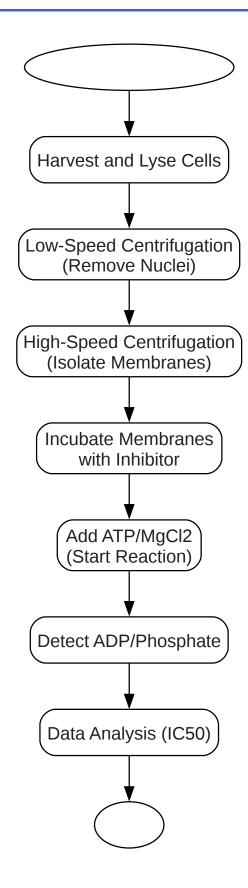
Phosphate Detection:

 Quantify the amount of ADP produced (which corresponds to ATP hydrolyzed) using a commercial kit such as the ADP-Glo Max Assay, following the manufacturer's protocol.[12]

Data Analysis:

- Calculate the percentage of V-ATPase activity relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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Caption: Workflow for an in vitro V-ATPase activity assay.



Protocol 2: Cellular Lysosomal Acidification Assay

This cell-based assay measures the effect of V-ATPase inhibitors on the pH of acidic organelles, such as lysosomes.

Materials:

- Adherent cells grown on coverslips or in microplates.
- pH-sensitive fluorescent dye (e.g., LysoSensor Green DND-189 or Acridine Orange).
- V-ATPase inhibitor (e.g., Bafilomycin A1).
- Fluorescence microscope or plate reader.

Procedure:

- Cell Preparation:
 - Seed cells and allow them to adhere and grow overnight.
- Inhibitor Treatment:
 - Treat cells with various concentrations of the V-ATPase inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours).
- Dye Loading:
 - Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions. For example, incubate with LysoSensor Green for 30 minutes.
- Imaging and Quantification:
 - Wash the cells with fresh media.
 - Immediately image the cells using a fluorescence microscope. Acidic compartments will fluoresce brightly.
 - Alternatively, quantify the total fluorescence intensity using a microplate reader.



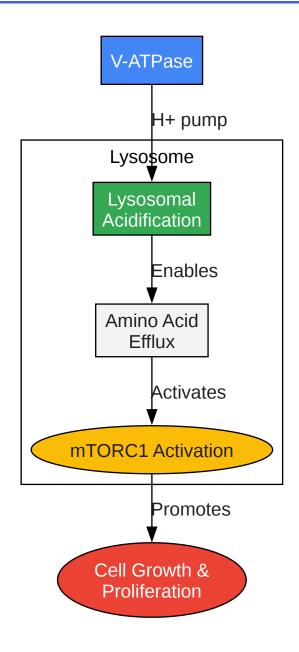
Data Analysis:

- Inhibition of V-ATPase will lead to a decrease in the fluorescence of the pH-sensitive dye as the acidic compartments become neutralized.
- Quantify the fluorescence intensity for each inhibitor concentration and normalize to the vehicle control to determine the dose-dependent effect on lysosomal pH.

Signaling Pathways Influenced by V-ATPase Function

V-ATPase activity is crucial for the proper functioning of several signaling pathways. For instance, the mTORC1 signaling pathway, a key regulator of cell growth and metabolism, is activated on the lysosomal surface and is sensitive to changes in lysosomal pH and amino acid content, which are regulated by V-ATPase.





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Caption: V-ATPase role in mTORC1 signaling.

Conclusion

The study of V-ATPase function is critical for understanding fundamental cellular processes and for the development of new therapeutics. The protocols and information provided here, using Bafilomycin A1 as a stand-in for the requested "**TS 155-2**," offer a framework for researchers to investigate the role of V-ATPases in their systems of interest. These methods can be adapted to characterize the effects of any novel V-ATPase inhibitor.



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